molecular formula C10H18NO2P B14667618 4-[Di(prop-2-en-1-yl)phosphoryl]morpholine CAS No. 40392-96-9

4-[Di(prop-2-en-1-yl)phosphoryl]morpholine

Cat. No.: B14667618
CAS No.: 40392-96-9
M. Wt: 215.23 g/mol
InChI Key: LZTRFLDYKUZEQF-UHFFFAOYSA-N
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Description

4-[Di(prop-2-en-1-yl)phosphoryl]morpholine is a chemical compound that features a morpholine ring substituted with a di(prop-2-en-1-yl)phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Di(prop-2-en-1-yl)phosphoryl]morpholine typically involves the reaction of morpholine with di(prop-2-en-1-yl)phosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[Di(prop-2-en-1-yl)phosphoryl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-[Di(prop-2-en-1-yl)phosphoryl]morpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[Di(prop-2-en-1-yl)phosphoryl]morpholine involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with various biological molecules, influencing their activity and function. The morpholine ring can also interact with proteins and enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the phosphoryl group.

    4-[Bis(1-aziridinyl)phosphoryl]morpholine: A related compound with aziridinyl groups instead of prop-2-en-1-yl groups.

Uniqueness

4-[Di(prop-2-en-1-yl)phosphoryl]morpholine is unique due to the presence of the di(prop-2-en-1-yl)phosphoryl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

40392-96-9

Molecular Formula

C10H18NO2P

Molecular Weight

215.23 g/mol

IUPAC Name

4-bis(prop-2-enyl)phosphorylmorpholine

InChI

InChI=1S/C10H18NO2P/c1-3-9-14(12,10-4-2)11-5-7-13-8-6-11/h3-4H,1-2,5-10H2

InChI Key

LZTRFLDYKUZEQF-UHFFFAOYSA-N

Canonical SMILES

C=CCP(=O)(CC=C)N1CCOCC1

Origin of Product

United States

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